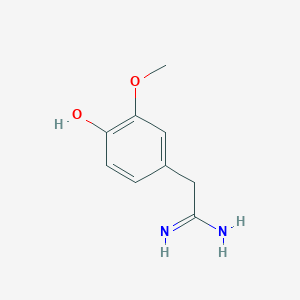
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide is an organic compound that belongs to the class of phenylacetamidines This compound is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 3-position on the phenyl ring, along with an acetamidine group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amidine precursor. One common method is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and acetamidine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The acetamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamidine group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenylacetamidines depending on the nucleophile used.
科学的研究の応用
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamidine group can also interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 4-Hydroxy-3-methoxycinnamic acid
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)ethanimidamide is unique due to the presence of the acetamidine group, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC名 |
2-(4-hydroxy-3-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-6(5-9(10)11)2-3-7(8)12/h2-4,12H,5H2,1H3,(H3,10,11) |
InChIキー |
ZNROCTWEIUCJSV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=N)N)O |
正規SMILES |
COC1=C(C=CC(=C1)CC(=N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















